Fosfomycin (tromethamine)
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Overview
Description
Fosfomycin (tromethamine), also known as phosphomycin or phosphonomycin, is a broad-spectrum antibiotic primarily used to treat lower urinary tract infections. It was discovered in 1969 and has since been recognized for its efficacy against both Gram-positive and Gram-negative bacteria. Fosfomycin works by inhibiting bacterial cell wall synthesis, making it a valuable tool in combating bacterial infections .
Preparation Methods
Synthetic Routes and Reaction Conditions: Fosfomycin tromethamine can be synthesized through various methods. One common approach involves the reaction of fosfomycin diamino butantriol with acetic anhydride or propionic anhydride in methanol at room temperature. The resulting product is then treated with absolute ethanol, cooled, filtered, and vacuum-dried to obtain fosfomycin tromethamine .
Industrial Production Methods: Industrial production of fosfomycin tromethamine typically involves the use of levo-phosphamide salt and tromethamine as raw materials. The process includes reacting these compounds in an alcoholic solution, followed by crystallization, filtration, and vacuum drying to achieve high purity and yield .
Chemical Reactions Analysis
Types of Reactions: Fosfomycin tromethamine undergoes several types of chemical reactions, including:
Oxidation: Fosfomycin can be oxidized to form various derivatives.
Reduction: Reduction reactions can modify the epoxide ring structure.
Substitution: Substitution reactions often involve the epoxide ring, leading to the formation of different compounds
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride are used.
Substitution: Substitution reactions may involve nucleophiles like thiols or amines.
Major Products: The major products formed from these reactions include various derivatives of fosfomycin, which can have different pharmacological properties and applications .
Scientific Research Applications
Fosfomycin tromethamine has a wide range of scientific research applications:
Chemistry: It is used as a model compound in studying epoxide chemistry and phosphonic acid derivatives.
Biology: Fosfomycin is employed in research on bacterial resistance mechanisms and cell wall synthesis.
Industry: Fosfomycin is used in the pharmaceutical industry for the development of new antibiotics and as a reference standard in quality control .
Mechanism of Action
Fosfomycin exerts its antibacterial effects by inhibiting the enzyme enolpyruvyl transferase, which is crucial for the synthesis of bacterial cell walls. This inhibition prevents the formation of N-acetylmuramic acid, an essential component of the peptidoglycan layer in bacterial cell walls. As a result, bacterial cells are unable to maintain their structural integrity, leading to cell lysis and death .
Comparison with Similar Compounds
Phosphomycin: Another name for fosfomycin, with similar properties and uses.
Phosphonomycin: A closely related compound with similar antibacterial activity.
Ciprofloxacin: A broad-spectrum antibiotic used to treat various bacterial infections.
Nitrofurantoin: An antibiotic commonly used to treat urinary tract infections
Uniqueness: Fosfomycin tromethamine is unique due to its broad-spectrum activity against both Gram-positive and Gram-negative bacteria, its ability to inhibit early stages of cell wall synthesis, and its effectiveness in treating multidrug-resistant bacterial infections. Unlike many other antibiotics, fosfomycin has a low propensity for causing bacterial resistance, making it a valuable option in the fight against antibiotic-resistant infections .
Properties
Molecular Formula |
C7H18NO7P |
---|---|
Molecular Weight |
259.19 g/mol |
IUPAC Name |
2-amino-2-(hydroxymethyl)propane-1,3-diol;(3-methyloxiran-2-yl)phosphonic acid |
InChI |
InChI=1S/C4H11NO3.C3H7O4P/c5-4(1-6,2-7)3-8;1-2-3(7-2)8(4,5)6/h6-8H,1-3,5H2;2-3H,1H3,(H2,4,5,6) |
InChI Key |
QZJIMDIBFFHQDW-UHFFFAOYSA-N |
Canonical SMILES |
CC1C(O1)P(=O)(O)O.C(C(CO)(CO)N)O |
Origin of Product |
United States |
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